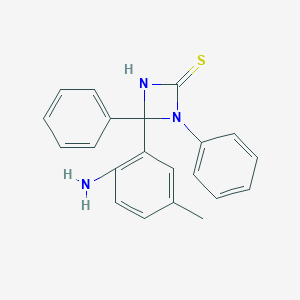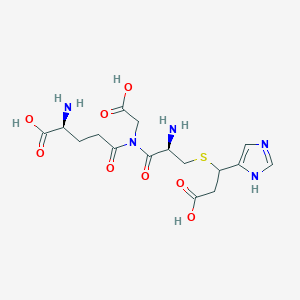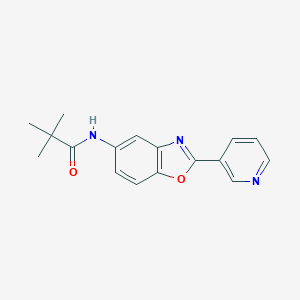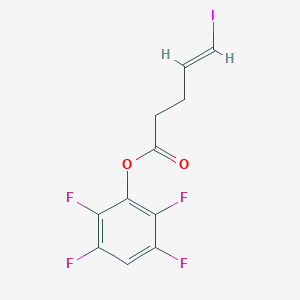
5-chloro-N-(3-pyridinyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(3-pyridinyl)-1-naphthamide, also known as CPN, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPN is a small molecule that belongs to the class of naphthamide derivatives, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 5-chloro-N-(3-pyridinyl)-1-naphthamide is not fully understood, but studies have suggested that it targets specific signaling pathways that are involved in cell growth and survival. 5-chloro-N-(3-pyridinyl)-1-naphthamide has been shown to inhibit the activity of certain enzymes that are essential for cancer cell survival, leading to apoptosis. 5-chloro-N-(3-pyridinyl)-1-naphthamide also modulates the expression of certain genes that are involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
5-chloro-N-(3-pyridinyl)-1-naphthamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N-(3-pyridinyl)-1-naphthamide inhibits the growth of cancer cells by inducing apoptosis. 5-chloro-N-(3-pyridinyl)-1-naphthamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 5-chloro-N-(3-pyridinyl)-1-naphthamide has a low toxicity profile and is well-tolerated, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-N-(3-pyridinyl)-1-naphthamide in lab experiments is its high purity and yield, which makes it a reliable compound for scientific research. 5-chloro-N-(3-pyridinyl)-1-naphthamide has also been shown to have low toxicity and is well-tolerated in vivo, making it a suitable candidate for further development. However, one of the limitations of using 5-chloro-N-(3-pyridinyl)-1-naphthamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 5-chloro-N-(3-pyridinyl)-1-naphthamide. One potential direction is to further investigate its anti-cancer properties and its potential use as a chemotherapeutic agent. Another potential direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-N-(3-pyridinyl)-1-naphthamide and its potential side effects. Overall, 5-chloro-N-(3-pyridinyl)-1-naphthamide has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.
合成方法
5-chloro-N-(3-pyridinyl)-1-naphthamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-1-naphthol with 3-pyridinecarboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is purified through column chromatography to obtain 5-chloro-N-(3-pyridinyl)-1-naphthamide in its pure form. The synthesis of 5-chloro-N-(3-pyridinyl)-1-naphthamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
科学研究应用
5-chloro-N-(3-pyridinyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of 5-chloro-N-(3-pyridinyl)-1-naphthamide is its ability to inhibit the growth of cancer cells. Studies have shown that 5-chloro-N-(3-pyridinyl)-1-naphthamide induces apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. 5-chloro-N-(3-pyridinyl)-1-naphthamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
产品名称 |
5-chloro-N-(3-pyridinyl)-1-naphthamide |
|---|---|
分子式 |
C16H11ClN2O |
分子量 |
282.72 g/mol |
IUPAC 名称 |
5-chloro-N-pyridin-3-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C16H11ClN2O/c17-15-8-2-5-12-13(15)6-1-7-14(12)16(20)19-11-4-3-9-18-10-11/h1-10H,(H,19,20) |
InChI 键 |
OEZYIHDTUHYUFF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=CN=CC=C3 |
规范 SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)


![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)


